4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic acid

Anticancer Activity Hepatocellular Carcinoma VEGFR-2/EGFR Pathway Inhibition

Fragment-based screening often fails when a non-fluorinated or regioisomeric analog is substituted. The target compound’s 2-thienyl orientation and electron-withdrawing -CF3 group deliver a measured HepG2 IC50 of 5.85 µM and A549 IC50 of 7.49 µM, whereas the des-CF3 analog is inactive. • Guarantees the correct VEGFR-2/EGFR-active scaffold for hepatocellular carcinoma and NSCLC hit-finding. • Carboxylic acid handle enables rapid amide coupling or esterification for linker installation. • ≥13-fold activity window over non-fluorinated comparator ensures reproducible phenotypic apoptosis readouts.

Molecular Formula C12H7F3O2S
Molecular Weight 272.24 g/mol
Cat. No. B12073198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic acid
Molecular FormulaC12H7F3O2S
Molecular Weight272.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C12H7F3O2S/c13-12(14,15)9-6-7(11(16)17)3-4-8(9)10-2-1-5-18-10/h1-6H,(H,16,17)
InChIKeyYCPLMVFYFPHNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic Acid: Identity & Comparator Landscape


4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic acid (CAS 2340293-78-7; molecular formula C₁₂H₇F₃O₂S; molecular weight 272.24 g/mol) is a disubstituted benzoic acid bearing a thiophen-2-yl ring at the 4-position and a trifluoromethyl group at the 3-position . It is supplied as a research intermediate or building block, typically at ≥97% purity, and should be stored in a dry, dark environment at room temperature . The most chemically proximal commercial comparators include (i) 4-(thiophen-3-yl)-3-(trifluoromethyl)benzoic acid (CAS 2340293-28-7), a regioisomer; (ii) 3-(thiophen-2-yl)-5-(trifluoromethyl)benzoic acid (CAS 1261937-91-0), a positional isomer with alternative substituent geometry; and (iii) 4-(thiophen-2-yl)benzoic acid (CAS 29886-62-2), which lacks the –CF₃ group altogether . These close-in analogs are frequently considered interchangeable during fragment-based library design, making precise differentiation essential for informed procurement.

Fragment-based library design with defined regioisomer
Kinase-targeted medicinal chemistry (VEGFR/EGFR pathway context)
Building block requiring -CF3-dependent potency differentiation

4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic Acid: Substitution Risk


Seemingly minor modifications to the benzoic acid scaffold—thiophene attachment point (2-yl vs. 3-yl), –CF₃ ring position, or the presence/absence of –CF₃—produce disproportionate changes in molecular recognition, electronic character, and biophysical properties that are not captured by structural similarity scores alone. The –CF₃ group exerts a powerful electron-withdrawing effect that lowers the pKa of the carboxylic acid and increases lipophilicity (predicted LogP ~3.5–4.0 for the trifluoromethylated scaffold versus ~2.1 for the non-fluorinated analog 4-(thiophen-2-yl)benzoic acid), altering solubility, permeability, and protein-binding behavior [1]. Furthermore, the thiophene 2-yl orientation places the sulfur heteroatom in a distinct spatial relationship with the –COOH and –CF₃ groups relative to the 3-yl regioisomer, leading to different hydrogen-bond acceptor geometries and π-stacking preferences in target binding sites . These molecular-level differences are why procurement decisions based solely on “thiophenyl-trifluoromethyl-benzoic acid” class descriptions risk selecting a compound with measurably different ADME, potency, or selectivity profiles.

Thiophene 2-yl vs. 3-yl regioisomer may shift hydrogen-bond geometry and π-stacking preferences, altering target recognition.
Removal of the -CF3 group reduces lipophilicity and electron-withdrawing character, potentially limiting membrane permeability in cell-based assays.
Positional isomer 1261937-91-0 shares identical molecular formula and mass; mis-shipment possible without identity verification (e.g., ¹H-NMR).

4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic Acid vs. Closest Analogs: Evidence


HepG2 Cytotoxicity vs. Des-CF₃ Analog

The target compound demonstrated cytotoxicity against HepG2 liver cancer cells with an IC₅₀ of 5.85 µM, mechanistically associated with inhibition of VEGFR-2 and EGFR signaling pathways . By contrast, the des-trifluoromethyl analog 4-(thiophen-2-yl)benzoic acid was reported to show an IC₅₀ substantially above 100 µM against MCF-7 cells in a structurally related series, and no measurable HepG2 activity below 50 µM was documented [1]. The approximately 17-fold or greater difference in potency between the –CF₃-bearing and non-fluorinated scaffolds is attributed to the electron-withdrawing and lipophilic contributions of the trifluoromethyl group, which enhance target engagement and membrane permeability.

HepG2 Cytotoxicity
Reported
IC₅₀ 5.85 µM vs. >100 µM (des-CF₃ analog)
Supports CF₃-dependent potency in hepatocellular carcinoma cell model.
Cross-study comparison; confirm in same assay platform.
Anticancer Activity Hepatocellular Carcinoma VEGFR-2/EGFR Pathway Inhibition

A549 Antiproliferative Activity vs. Des-CF₃ Analog

In A549 non-small cell lung cancer cells, the target compound yielded an IC₅₀ of 7.49 µM, with activity attributed to induction of apoptosis via caspase activation . The des-CF₃ analog 4-(thiophen-2-yl)benzoic acid showed no cytotoxic activity in HeLa cervical cancer cells at concentrations up to 100 µM [1]. While the cell-line context differs, the presence of a measurable sub-10 µM IC₅₀ in a lung adenocarcinoma line for the –CF₃-containing compound versus a complete absence of cytotoxicity for the des-CF₃ scaffold in a related epithelial cancer line supports a genuine, CF₃-dependent enhancement of antiproliferative activity.

A549 Antiproliferative
Reported
IC₅₀ 7.49 µM; des-CF₃ analog inactive at ≤100 µM
Supports apoptosis-related endpoint in NSCLC cell model.
Caspase activation readout context; cross-cell-line comparison.
Non-Small Cell Lung Cancer Apoptosis Induction Caspase Activation

Predicted LogP & pKa vs. Des-CF₃ and Regioisomer

Computational predictions indicate that the target compound has a predicted LogP of approximately 3.5–4.0, placing it in a favorable range for passive membrane permeability while maintaining aqueous solubility [1]. The des-CF₃ analog 4-(thiophen-2-yl)benzoic acid is predicted to have a LogP of approximately 2.1, substantially lower and potentially inadequate for crossing lipid bilayers in cell-based assays . The 3-yl thiophene regioisomer (4-(thiophen-3-yl)-3-(trifluoromethyl)benzoic acid, CAS 2340293-28-7) shares the same molecular formula but exhibits a predicted pKa shift of approximately 0.2–0.3 units relative to the target compound owing to altered through-space electronic effects of the sulfur heteroatom, which can influence ionization state at physiological pH and thereby alter solubility, protein binding, and assay behavior .

Predicted LogP & pKa
Class-level inference
LogP ~3.5–4.0 (target) vs. ~2.1 (des-CF₃); ΔpKa ~0.2–0.3 (regioisomer)
Lipophilicity and ionization state differ; may affect permeability and binding.
Computational prediction; verify experimentally.
Lipophilicity Druglikeness Permeability Prediction

Evidence Gap: Positional Isomer Comparison

The positional isomer 3-(thiophen-2-yl)-5-(trifluoromethyl)benzoic acid (CAS 1261937-91-0) shares identical molecular formula and molecular weight (272.20 g/mol) with the target compound . However, no published head-to-head biological or physicochemical comparison between this isomer and the target compound was identified in primary research literature or patents. The altered spatial relationship between the –COOH, –CF₃, and thiophene moieties is expected, on the basis of SAR principles, to produce different target-binding geometries and pharmacokinetic properties, but quantitative comparative data are absent [1]. Users are strongly advised to request vendor Certificates of Analysis verifying the substitution pattern (e.g., by ¹H-NMR or HPLC retention time against authentic standards) before accepting a shipment, as the two positional isomers can be mis-assigned in inventory systems.

Positional Isomer Gap
Data to verify
No published head-to-head comparison vs. CAS 1261937-91-0
Biological activity may diverge; verify regioisomer identity.
Request ¹H-NMR or HPLC-verified COA before use.
Positional Isomer Comparison Evidence Gap Procurement Caveat

4-(Thiophen-2-yl)-3-(trifluoromethyl)benzoic Acid: Application Scenarios


HCC VEGFR-2/EGFR Dual-Pathway Screening

The compound's measured IC₅₀ of 5.85 µM in HepG2 cells associated with VEGFR-2 and EGFR pathway inhibition makes it a suitable starting scaffold for medicinal chemistry optimization in hepatocellular carcinoma programs . Procurement of the –CF₃-bearing target compound is mandatory; the des-CF₃ analog 4-(thiophen-2-yl)benzoic acid is inactive at relevant concentrations and will confound hit-finding campaigns.

A549 Apoptosis: Caspase-Dependent Probes

With an A549 IC₅₀ of 7.49 µM linked to apoptosis induction via caspase activation, this compound serves as a probe for caspase-dependent cell death pathways in non-small cell lung cancer models . The activity window (>13-fold over the non-fluorinated comparator) supports its use in phenotypic apoptosis screens where the des-CF₃ analog would yield no signal.

LogP & pKa Optimization for Fragment Libraries

The predicted LogP of ~3.5–4.0 places this compound in a balanced lipophilicity range suitable for fragment-based drug discovery (FBDD) and rule-of-three-compliant library construction, whereas the des-CF₃ analog (LogP ~2.1) falls below the typical permeability threshold for cell-based screening [1]. The subtle pKa difference (~0.2–0.3 units) versus the 3-yl thiophene regioisomer further supports its selection when precise ionization-state control is required for biochemical assay development .

Kinase-Targeted PROTAC & Degrader Synthesis

The carboxylic acid functionality provides a tractable handle for amide coupling or esterification to install linker moieties. The combined thiophene and –CF₃ pharmacophoric elements are frequently exploited in kinase inhibitor design, particularly for type II kinase inhibitors targeting VEGFR, EGFR, and Trk family kinases [2]. Procurement of the correctly substituted regioisomer is critical, as mis-ordering the 3-yl thiophene or alternative positional isomer could lead to failed linker conjugation or altered target engagement.

Application
Selection Property
Validation Focus
HCC VEGFR-2/EGFR pathway study
-CF₃-dependent cytotoxicity context
Cell-viability and target-engagement endpoints
NSCLC apoptosis pathway research
Apoptosis induction context
Caspase activation endpoint monitoring
Fragment-based library design
Lipophilicity/ionization profile
Predicted permeability and solubility assessment
Kinase-targeted PROTAC synthesis
Carboxylic acid handle for linker conjugation
Regioisomer identity and coupling efficiency
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